molecular formula C22H25F2NO4 B1675167 レボネビボロール CAS No. 118457-16-2

レボネビボロール

カタログ番号 B1675167
CAS番号: 118457-16-2
分子量: 405.4 g/mol
InChIキー: KOHIRBRYDXPAMZ-YHDSQAASSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levonebivolol, also known as Nebivolol, is a beta-blocking agent used to treat hypertension and aid in the management of heart failure . It is a racemic mixture of 2 enantiomers where one is a beta-adrenergic antagonist and the other acts as a cardiac stimulant without beta-adrenergic activity .


Molecular Structure Analysis

The molecular formula of Levonebivolol is C22H25F2NO4 . It has an average mass of 405.435 Da and a monoisotopic mass of 405.175171 Da .


Physical And Chemical Properties Analysis

Levonebivolol, like other drugs, has certain physical and chemical properties that affect its behavior in the body. For instance, both acidic and basic drugs are exactly 50% ionized at the pH of their pKa values . The ionic form of the drug has a positive or negative electrostatic charge and preferentially dissolves in water (blood). The non-ionized drug molecule is electroneutral and is better dissolved in lipids .

科学的研究の応用

経口バイオアベイラビリティの改善

ネビボロールの新規経口錠は、シクロデキストリン(CD)錯体化による低溶解度/溶出特性の改善を目的として開発されました . これは、ネビボロールの経口バイオアベイラビリティが不良/変動しやすい主な理由に対処する重要なことです .

心血管疾患

ネビボロールは、いくつかの慢性心血管疾患の治療に使用されます . この分野におけるネビボロールの応用は、基礎研究だけでなく臨床研究においても優れた有効性を示しており、大きな進歩を遂げています .

分析方法開発

レボネビボロールは、分析方法開発、方法バリデーション(AMV)、および品質管理(QC)アプリケーションに使用でき、これは、ネビボロールの承認済み医薬品申請(ANDA)または商業生産時に使用できます . これは、薬物の品質と安全性を確保するために不可欠です。

不整脈の治療

不整脈の治療におけるネビボロールの使用について、現在研究が進められています . これにより、ネビボロールの治療用途が拡大し、不整脈を持つ患者に恩恵をもたらす可能性があります。

全身血管抵抗の低下

比較研究では、ネビボロールは全身血管抵抗指数を低下させることが判明しました。これは、全身のすべての血管が血液の流れに対して示す抵抗の尺度です . この特性は、血管抵抗の低下が望ましい状態、たとえば特定の心臓病において、有益な可能性があります。

作用機序

Target of Action

Nebivolol primarily targets the beta-1 adrenergic receptors . These receptors are predominantly found in the heart and kidneys, and they play a crucial role in the regulation of heart rate, heart contractility, and renin release .

Mode of Action

Nebivolol acts as a selective beta-1 adrenergic receptor antagonist . This means it binds to these receptors and blocks their activation, thereby inhibiting the effects of catecholamines like adrenaline and noradrenaline. As a result, nebivolol decreases heart rate, reduces contractility, and lowers blood pressure . Additionally, nebivolol has been found to stimulate the production of nitric oxide in the vascular endothelium, leading to vasodilation .

Biochemical Pathways

Nebivolol’s action affects several biochemical pathways. By blocking beta-1 adrenergic receptors, it inhibits the adrenergic signaling pathway, leading to decreased heart rate and blood pressure . Furthermore, nebivolol stimulates the production of nitric oxide, a potent vasodilator, in the vascular endothelium . This action is believed to involve the activation of endothelial nitric oxide synthase, an enzyme that catalyzes the production of nitric oxide .

Pharmacokinetics

Nebivolol exhibits a high degree of protein binding (approximately 98%) and is primarily metabolized in the liver via the CYP2D6 pathway . The elimination half-life of nebivolol varies between 12 and 19 hours, depending on the individual’s CYP2D6 metabolizer status . Nebivolol is excreted through both renal and fecal routes . The absolute oral bioavailability of nebivolol varies from 12 to 96% in subjects characterized as extensive and poor debrisoquine hydroxylators .

Result of Action

The molecular and cellular effects of nebivolol’s action include decreased heart rate, reduced myocardial contractility, and lowered blood pressure . These effects result in reduced workload on the heart and improved blood flow, which can be beneficial in conditions like hypertension and heart failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of nebivolol. For instance, factors such as diet, lifestyle, and co-administration of other medications can affect the drug’s absorption, distribution, metabolism, and excretion . Moreover, genetic factors, such as variations in the CYP2D6 gene, can significantly influence the metabolism of nebivolol and thus its therapeutic effects .

Safety and Hazards

The most common side-effects of Levonebivolol are tiredness, headache, stomach upset, and feeling short of breath . Treatment with Levonebivolol is usually long-term. Patients should not abruptly stop taking this medication as this may lead to exacerbation of coronary artery disease . Diabetic patients should monitor their blood glucose levels as beta blockers may mask signs of hypoglycemia .

生化学分析

Biochemical Properties

Levonebivolol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It selectively inhibits the beta-1 adrenergic receptor with an IC50 of 0.8 nM . This interaction leads to a decrease in vascular resistance and an increase in stroke volume and cardiac output . Additionally, Levonebivolol induces nitric oxide production via activation of beta-3 adrenergic receptors, which contributes to its vasodilatory effects .

Cellular Effects

Levonebivolol influences various types of cells and cellular processes. It reduces cell proliferation of human coronary smooth muscle cells and endothelial cells in a concentration- and time-dependent manner . The compound also affects cell signaling pathways by decreasing vascular resistance and increasing stroke volume and cardiac output . Furthermore, Levonebivolol does not negatively affect left ventricular function, making it a favorable option for patients with heart failure .

Molecular Mechanism

The mechanism of action of Levonebivolol involves selective inhibition of beta-1 adrenergic receptors, leading to decreased vascular resistance and increased cardiac output . It also induces nitric oxide production through activation of beta-3 adrenergic receptors, which enhances its vasodilatory effects . This dual mechanism of action contributes to its efficacy in treating hypertension and heart failure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Levonebivolol have been observed to change over time. The compound has a long duration of action, with effects persisting for up to 48 hours after administration . Studies have shown that Levonebivolol remains stable and does not degrade significantly over time, ensuring consistent therapeutic effects . Long-term studies have indicated that Levonebivolol maintains its efficacy in reducing blood pressure and improving cardiac function without significant degradation .

Dosage Effects in Animal Models

The effects of Levonebivolol vary with different dosages in animal models. At therapeutic doses, it effectively reduces blood pressure and improves cardiac output without causing significant adverse effects . At higher doses, Levonebivolol may cause bradycardia and hypotension . Animal studies have shown that the compound has a wide therapeutic window, with doses ranging from 5 to 40 mg daily .

Metabolic Pathways

Levonebivolol is metabolized primarily by glucuronidation and CYP2D6-mediated hydroxylation . The metabolism involves n-dealkylation, hydroxylation, oxidation, and glucuronidation . Active metabolites include aromatic hydroxyl and acyclic oxide derivatives, while n-dealkylated and glucuronide metabolites are inactive . These metabolic pathways ensure the efficient clearance of Levonebivolol from the body.

Transport and Distribution

Levonebivolol is transported and distributed within cells and tissues through various transporters and binding proteins. It is a racemic mixture of two enantiomers, each with distinct pharmacokinetic properties . The compound is absorbed well and distributed widely in the body, with a high affinity for beta-1 adrenergic receptors . Its distribution is influenced by its interaction with transport proteins, which facilitate its movement across cell membranes .

Subcellular Localization

Levonebivolol is localized primarily in the cell membrane, where it interacts with beta-1 adrenergic receptors . This localization is crucial for its function as a beta-1 adrenergic receptor antagonist. The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its proper placement within the cell .

特性

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-YHDSQAASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118457-16-2, 118457-14-0
Record name (-)-Nebivolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118457-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nebivolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118457-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levonebivolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVONEBIVOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMK2E335DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The mixture of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[phenylmethyliminobis (methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (48 gm), acetic acid (480 gm) and 5% palladium on charcoal (19 gm) was taken into a hydrogenation flask and subjected to hydrogenation under a hydrogen gas pressure of 1.5 kg/cm2 for 3 hours at 25-40° C. Then the reaction mixture was filtered on hi-flo and washed with acetic acid (55 gm). The solvent was distilled off completely under reduced pressure and then co-distilled twice with ethyl acetate (each time 60 ml). To the resulting mass, ethyl acetate (480 ml) was added, refluxed for 1 hour and then cooled to 25-35° C. The reaction mass was stirred for 4 hours, again cooled to 0-10° C. and stirred for 1 hour 30 minutes. Filtered the material and washed with ethyl acetate (60 ml). The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C., cooled to 0-10° C. and then stirred for 1 hour at 0-10° C. Filtered the material and washed with methanol (60 ml) to give 40.5 gm of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (Nebivolol) (HPLC purity: 99.2%).
Quantity
19 g
Type
catalyst
Reaction Step One
Quantity
480 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levonebivolol
Reactant of Route 2
Levonebivolol
Reactant of Route 3
Levonebivolol
Reactant of Route 4
Reactant of Route 4
Levonebivolol
Reactant of Route 5
Reactant of Route 5
Levonebivolol
Reactant of Route 6
Reactant of Route 6
Levonebivolol

Q & A

Q1: What makes nebivolol's hemodynamic profile different from traditional β-adrenoceptor antagonists?

A1: Unlike traditional β-blockers, nebivolol exhibits a unique vasodilatory action in addition to its β1-adrenergic receptor antagonist activity. This results in a reduction of both preload and afterload, setting it apart from its predecessors [].

Q2: How does nebivolol induce vasodilation?

A2: Nebivolol causes vasodilation through multiple mechanisms: * Endothelium-dependent: Primarily by stimulating the release of nitric oxide (NO) via activation of endothelial β3-adrenergic receptors and possibly adenosine triphosphate-dependent P2Y-receptors [, , ]. * Endothelium-independent: The exact mechanism is not fully understood [].

Q3: What role does NO play in the therapeutic effects of nebivolol?

A3: NO, stimulated by nebivolol, plays a crucial role in its vasodilatory, antihypertensive, and potentially anti-atherogenic effects []. This NO-mediated vasodilation is particularly relevant in patient populations with compromised endothelial function, such as diabetics and individuals with vascular disease [].

Q4: What evidence suggests that nebivolol might offer benefits beyond blood pressure control?

A4: Nebivolol has demonstrated various beneficial effects in preclinical and clinical settings: * Improved Endothelial Function: Nebivolol can improve endothelial function, potentially through increased NO bioavailability and reduced oxidative stress [, , , ]. * Anti-proliferative Effects: Studies show nebivolol can inhibit the proliferation of endothelial and smooth muscle cells in vitro, suggesting potential benefits in preventing restenosis after percutaneous coronary interventions []. * Metabolic Neutrality: Unlike some β-blockers, nebivolol does not appear to negatively affect lipid profiles, insulin sensitivity, or glucose tolerance []. * Improved Cardiac Function: In patients with heart failure, nebivolol can improve left ventricular ejection fraction, reduce left ventricular volumes, and enhance exercise capacity [].

Q5: What is the role of β3-adrenergic receptors in nebivolol's mechanism of action?

A5: Nebivolol acts as an agonist on β3-adrenergic receptors, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production, contributing significantly to its vasodilatory effects [, , ].

Q6: Does nebivolol influence intracellular calcium levels in vascular smooth muscle?

A6: Yes, research indicates that nebivolol can reduce intracellular calcium levels in vascular smooth muscle, contributing to its vasodilatory effects []. This reduction in intracellular calcium appears to be linked to the activation of various vasomotor mechanisms by nebivolol.

Q7: What is the molecular formula and weight of nebivolol?

A7: Nebivolol (C22H25F2NO4) has a molecular weight of 405.42 g/mol. Unfortunately, the provided research abstracts do not offer detailed spectroscopic data.

Q8: Are there any studies on the material compatibility and stability of nebivolol under various conditions?

A8: The provided research abstracts primarily focus on the pharmacological aspects of nebivolol and do not delve into its material compatibility or stability under various conditions.

Q9: Does the cytochrome P450 2D6 (CYP2D6) enzyme play a role in nebivolol metabolism?

A9: Yes, nebivolol is primarily metabolized by the CYP2D6 enzyme. Genetic variations in CYP2D6 significantly influence nebivolol metabolism, leading to substantial differences in plasma drug concentrations between individuals classified as poor metabolizers (PMs) and extensive metabolizers (EMs) [].

Q10: Does the CYP2D6 polymorphism affect nebivolol's efficacy in controlling blood pressure?

A10: Despite significant differences in nebivolol metabolism between PMs and EMs, both groups exhibit similar blood pressure reductions in response to chronic nebivolol administration []. This suggests that the active hydroxylated metabolites of nebivolol may contribute to its antihypertensive action in EMs, compensating for the differences in parent drug metabolism.

Q11: How does nebivolol administration affect heart rate during exercise?

A11: Unlike many β-blockers, nebivolol, at doses below 10 mg, does not suppress the normal increase in heart rate during exercise []. This characteristic is advantageous for individuals engaging in physical activity who require adequate heart rate responses.

Q12: Does nebivolol interact with other medications?

A12: Yes, studies indicate potential pharmacokinetic interactions between nebivolol and other drugs:

  • Fluvoxamine: Co-administration with fluvoxamine, a potent CYP2D6 inhibitor, increases the exposure to both nebivolol and its active hydroxylated metabolite []. Although this interaction did not significantly alter the blood pressure and heart rate responses to a single dose of nebivolol in healthy volunteers, further research is needed to assess its clinical relevance in patients.

Q13: Does nebivolol affect heart rate variability in patients with chronic kidney disease?

A13: A study investigating the effect of a single oral dose of nebivolol (10 mg) on heart rate variability during the isometric handgrip test in patients with varying degrees of CKD, including those undergoing hemodialysis, found no significant differences between groups []. This suggests that nebivolol, at this dose, may not significantly impact cardiac autonomic function in these patient populations.

Q14: Is there evidence supporting the use of nebivolol in specific patient populations, such as Hispanics?

A14: Yes, a randomized, placebo-controlled trial demonstrated the efficacy and safety of nebivolol in Hispanic patients with stage I-II hypertension []. Nebivolol effectively reduced both systolic and diastolic blood pressure in this population, with a safety and tolerability profile comparable to placebo.

Q15: Does nebivolol show any promise for treating conditions beyond hypertension and heart failure?

A15: Emerging research suggests potential applications for nebivolol in other areas:

  • Melanoma: In vitro and in vivo studies have demonstrated that nebivolol can inhibit melanoma cell proliferation, induce apoptosis, and suppress metastasis, suggesting a possible new therapeutic application for this drug [].

Q16: What are the potential renoprotective effects of nebivolol?

A16: Studies in rat models indicate that nebivolol may protect against renal ischemia-reperfusion injury. These renoprotective effects are attributed to: * Reduced Oxidative Stress: Nebivolol administration was associated with decreased oxidative stress and increased superoxide dismutase levels, protecting the kidneys from ischemia-reperfusion-induced damage []. * Suppressed Inflammation: Nebivolol treatment resulted in reduced interstitial inflammation, decreased expression of pro-inflammatory cytokines (TNF-α and IL-1β), and lowered KIM-1 expression, suggesting an anti-inflammatory effect []. * Reduced Apoptosis: Nebivolol administration significantly decreased active caspase-3 expression, indicating a reduction in apoptosis and promoting cell survival after ischemia-reperfusion injury [].

Q17: How does nebivolol modulate signaling pathways involved in renal ischemia-reperfusion injury?

A17: Nebivolol appears to exert its renoprotective effects by modulating key signaling pathways, including: * p38 MAPK: Nebivolol decreased the activation of the p38 MAPK pathway, which is known to be activated during renal ischemia-reperfusion and contributes to inflammation and apoptosis []. * Akt: Nebivolol treatment induced the activation of the Akt pathway, promoting cell survival and counteracting the pro-apoptotic effects of ischemia-reperfusion injury []. * NFκB: Nebivolol significantly reduced the activation of the NFκB transcription factor, a key regulator of inflammation, further contributing to its protective effects in the kidneys [].

Q18: Are there any reported cases of rhabdomyolysis associated with nebivolol?

A18: Although rare, there have been documented instances of rhabdomyolysis linked to nebivolol use. The mechanism behind this association is not yet fully understood. One hypothesis suggests that nebivolol's agonistic activity on β3 receptors might play a role, similar to the mechanism observed with 3,4-methylenedioxy-methamphetamine (MDMA) [].

Q19: Are there specific patient characteristics that might increase the risk of nebivolol-associated rhabdomyolysis?

A19: While further investigation is necessary, some reports suggest that obesity might be a risk factor for developing rhabdomyolysis while on nebivolol. This is attributed to the drug's lipophilic nature and long half-life, which could lead to accumulation in adipose tissue and subsequent release, potentially causing toxic effects in muscle tissue [].

Q20: What are the effects of nebivolol on the NLRP3 inflammasome in obesity-induced vascular remodeling?

A20: Nebivolol has shown promising results in mitigating vascular dysfunction associated with obesity. Studies demonstrate that nebivolol treatment can attenuate NLRP3 inflammasome activation and suppress autophagy in obese rat models [, ]. This, in turn, contributes to improved vascular function and reduced remodeling in the context of obesity.

Q21: What is the impact of nebivolol on antioxidant defense mechanisms in obesity?

A21: Nebivolol treatment has been linked to enhanced antioxidant defense mechanisms in obesity. Research indicates that nebivolol can increase the levels of phase-II detoxifying enzymes, such as superoxide dismutase and catalase, in obese rats [, ]. This upregulation of antioxidant enzymes contributes to mitigating oxidative stress, a key factor in obesity-induced vascular dysfunction.

Q22: Are there any ongoing studies exploring novel drug delivery systems or targeting strategies for nebivolol?

A22: While the provided research papers do not discuss specific drug delivery systems or targeting strategies for nebivolol, the development of such approaches could further enhance its therapeutic efficacy and potentially reduce side effects.

Q23: What are some of the analytical methods used to measure nebivolol and its metabolites in biological samples?

A23: Researchers employ various analytical techniques to quantify nebivolol and its metabolites:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is widely used to measure nebivolol concentrations in plasma [, ].

Q24: What is the current understanding of the environmental impact and degradation of nebivolol?

A24: The research abstracts primarily concentrate on the clinical and pharmacological aspects of nebivolol, offering limited information about its environmental impact or degradation pathways.

Q25: Are there any known alternatives or substitutes for nebivolol with comparable efficacy and safety profiles?

A25: While other β-blockers are available, nebivolol's unique combination of β1-adrenergic receptor blockade, vasodilatory properties, and metabolic neutrality distinguishes it from other agents in its class. The choice of antihypertensive therapy depends on individual patient factors and considerations.

  • Studies highlight the potential benefits of nebivolol in improving small artery distensibility and endothelial function in hypertensive patients, particularly when compared with atenolol [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。